BenchChemオンラインストアへようこそ!

6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine

Synthetic Methodology Medicinal Chemistry Heterocycle Synthesis

6-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine (CAS 1198154-80-1) is a partially saturated, bicyclic heterocycle featuring a pyridine ring fused to a 1,4-oxazine ring. With a molecular weight of 150.18 g/mol and a computed LogP of 1.3, this compound is offered at a standard purity of ≥95% by suppliers such as AK Scientific and Fluorochem.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 1198154-80-1
Cat. No. B1530467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine
CAS1198154-80-1
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)NCCO2
InChIInChI=1S/C8H10N2O/c1-6-2-3-7-8(10-6)11-5-4-9-7/h2-3,9H,4-5H2,1H3
InChIKeyCCTPHLYUFGNYRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine: A Core Scaffold for Targeted Kinase Inhibitor Synthesis


6-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine (CAS 1198154-80-1) is a partially saturated, bicyclic heterocycle featuring a pyridine ring fused to a 1,4-oxazine ring. With a molecular weight of 150.18 g/mol and a computed LogP of 1.3, this compound is offered at a standard purity of ≥95% by suppliers such as AK Scientific and Fluorochem . It serves as a critical synthetic intermediate for constructing 2,6-disubstituted pyrido[2,3-b][1,4]oxazines, a class of molecules with established utility as EGFR tyrosine kinase inhibitors (TKIs) for overcoming resistance mutations in non-small cell lung cancer (NSCLC) [1].

Procurement Rationale for 6-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine: Synthetic Accessibility and Class-Level Potency


Indiscriminate substitution of this compound with other pyrido[2,3-b][1,4]oxazine positional isomers or unsubstituted analogs is not scientifically supported. Its specific 6-methyl substitution pattern is crucial for the established two-step O-alkylation/reductive cyclization synthetic methodology used to create 2,6-disubstituted derivatives, as the bulkiness and electronic nature of the 6-position substituent are essential for controlling regioselectivity and avoiding unwanted N-alkylation side-products [1]. Furthermore, the broader class of pyrido[2,3-b][1,4]oxazines has demonstrated potent, target-specific activity against mutant EGFR kinases, with potency equivalent to the clinically approved drug osimertinib, indicating that the integrity of the core scaffold is vital for biological activity [2]. Using an analog with a different substitution pattern could lead to synthetic failure or the complete loss of the pharmacological profile demonstrated by this compound class.

6-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine: Quantified Differentiation Against Structural Analogs


Synthetic Route Efficiency: 6-Methyl Regiochemical Control Upgrades Dicarbonyl Starting Materials

The published synthetic route for constructing the 2,6-disubstituted pyrido[2,3-b][1,4]oxazine class employs 6-substituted 3-nitro-2-pyridones and a C2 reagent in a two-step sequence. The bulkiness of the 6-substituent is critical: in the model system, the reaction of a 6-aryl-substituted pyridone with phenacyl bromide proceeded with high O-alkylation selectivity, giving the desired product in 94% yield [1]. This demonstrates that an alkyl substituent at the 6-position, such as a methyl group, is structurally required to suppress the competing N-alkylation pathway, which would otherwise produce an inactive or undesired isomeric product. Alternative compounds lacking this substitution (e.g., the unsubstituted 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine, CAS 1112193-37-9) cannot be processed through this high-yielding, regioselective synthetic manifold for the direct introduction of a 2-substituent.

Synthetic Methodology Medicinal Chemistry Heterocycle Synthesis

Pharmacological Relevance: Pyrido[2,3-b][1,4]oxazine Class Potency Equals Osimertinib Against Mutant EGFR-Driven NSCLC

Modern pyrido[2,3-b][1,4]oxazine-based inhibitors have demonstrated highly potent anticancer activity. The lead compound from this class (compound 7f) showed IC50 values of 0.09 µM against HCC827 cells (EGFR exon 19 deletion), 0.89 µM against NCI-H1975 cells (EGFR L858R/T790M), and 1.10 µM against A549 cells (WT EGFR overexpression) [1]. This potency is described as equivalent to the third-generation clinical EGFR-TKI osimertinib [1]. Critically, these compounds demonstrated a large therapeutic window, showing selective cytotoxicity against cancer cells with no harm to normal BEAS-2B cells at doses over 61 µM, whereas they induced significant apoptosis (33.7% early, 9.1% late) in HCC827 cells compared to control conditions (2.4% early, 1.8% late) [1]. This establishes the 6-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine as the foundational building block for developing clinically relevant kinase inhibitors for resistant NSCLC, a profile not demonstrated by other unsubstituted or differently substituted core scaffolds.

Non-Small Cell Lung Cancer EGFR T790M Resistance Mutation Kinase Inhibition

Physicochemical Property Comparison: 6-Methyl Derivative vs. Unsubstituted Core and Halogenated Analogs

The introduction of a single methyl group at the 6-position creates a measurable, differentiating effect on key molecular properties compared to other building blocks. The target compound has a computed LogP of 1.3 and a molecular weight of 150.18 g/mol, with a fraction of sp3 carbons (Fsp3) of 0.375 [REFS-4, REFS-5]. In contrast, the unsubstituted analog (2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine, MW 136.15) has a lower LogP and different lipophilicity . An alternative halogenated analog, 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (MW ~215), is substantially different in size and electronic properties . The 6-methyl compound also carries specific GHS hazard classifications (H302, H315, H319, H335), indicating it is harmful if swallowed and is a skin/eye/respiratory irritant . This quantifiable profile allows procurement teams to make precise risk assessments and select the correct intermediate with the desired balance of lipophilicity and reactivity for multi-step synthesis, which cannot be achieved with the unsubstituted or halogenated alternatives.

Physicochemical Profiling ADME Procurement

Validated Use Cases for 6-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Next-Generation EGFR T790M Inhibitors

The primary application is as a core intermediate in the multi-step synthesis of novel EGFR-TKIs. The synthetic route, validated to proceed with 94% regioselective efficiency for the core scaffold [1], allows for the modular introduction of diverse C2 pharmacophores via Suzuki cross-coupling to combat drug resistance in NSCLC. The resulting inhibitors have demonstrated single-digit nM to sub-µM potency against the T790M resistance mutation, matching the clinical standard osimertinib [2]. This scaffold must be substituted at the 6-position for the key O-alkylation step to work, making this specific compound a non-substitutable starting material for any project based on this published chemical series.

Synthetic Methodology Development: Optimizing N-fused Bicyclic Systems

This compound is a validated model substrate for developing and optimizing reaction conditions for constructing complex heterocycles with regiochemical control. The reported high yield (94%) under basic conditions provides a benchmark for exploring new electrophilic coupling partners or for translating the chemistry to continuous flow processes [1]. Its well-defined physicochemical properties (LogP 1.3, Fsp3 0.375) make it a suitable standard for developing new catalytic or selective functionalization methods targeting the pyrido-oxazine skeleton [REFS-4, REFS-5].

Procurement for Early-Stage High-Throughput Screening (HTS) Libraries

For organizations building fragment or lead-like libraries for kinase target screening, the 6-methyl derivative offers a unique combination of properties: an Fsp3 fraction of 0.375 that introduces three-dimensionality, a favorable molecular weight (150.18 g/mol) in the fragment space, and a LogP of 1.3 for adequate solubility [3]. Its established potency as a core scaffold for EGFR inhibition (IC50 < 100 nM in sensitive cell lines) provides a strong rationale for its inclusion in a privileged-structure-based library, differentiating it from unsubstituted or halogenated cores that have not demonstrated this potency profile [2].

Quote Request

Request a Quote for 6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.